Cas no 2361882-74-6 (N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethyl}-N-ethylprop-2-enamide)

N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethyl}-N-ethylprop-2-enamide is a specialized chemical compound featuring a cyclopropyl-trifluoroethyl carbamoyl moiety linked to an N-ethyl acrylamide group. Its structural design combines steric hindrance from the cyclopropyl ring with the electron-withdrawing properties of the trifluoroethyl group, enhancing reactivity and stability in synthetic applications. The acrylamide functionality offers versatility for polymerization or further functionalization, making it valuable in pharmaceutical and agrochemical intermediates. The compound’s trifluoromethyl group may improve lipophilicity and metabolic resistance, potentially enhancing bioavailability in active ingredients. Its well-defined structure ensures reproducibility in research and industrial processes. Suitable for controlled reactions, it serves as a key building block in advanced organic synthesis.
N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethyl}-N-ethylprop-2-enamide structure
2361882-74-6 structure
Product name:N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethyl}-N-ethylprop-2-enamide
CAS No:2361882-74-6
MF:C12H17F3N2O2
MW:278.270793676376
CID:5413643
PubChem ID:145906369

N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethyl}-N-ethylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26573852
    • N-[2-[(1-Cyclopropyl-2,2,2-trifluoroethyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide
    • 2361882-74-6
    • N-{[(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoyl]methyl}-N-ethylprop-2-enamide
    • Z2908844918
    • N-[2-[(1-Cyclopropyl-2,2,2-trifluoroethyl)amino]-2-oxoethyl]-N-ethyl-2-propenamide
    • N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethyl}-N-ethylprop-2-enamide
    • Inchi: 1S/C12H17F3N2O2/c1-3-10(19)17(4-2)7-9(18)16-11(8-5-6-8)12(13,14)15/h3,8,11H,1,4-7H2,2H3,(H,16,18)
    • InChI Key: DYOKKKLSRQDFPQ-UHFFFAOYSA-N
    • SMILES: C(N(CC(NC(C1CC1)C(F)(F)F)=O)CC)(=O)C=C

Computed Properties

  • Exact Mass: 278.12421228g/mol
  • Monoisotopic Mass: 278.12421228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.230±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 423.7±45.0 °C(Predicted)
  • pka: 12.90±0.46(Predicted)

N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethyl}-N-ethylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26573852-0.05g
N-{[(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoyl]methyl}-N-ethylprop-2-enamide
2361882-74-6 90%
0.05g
$246.0 2023-09-14

Additional information on N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethyl}-N-ethylprop-2-enamide

Professional Introduction to N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethyl}-N-ethylprop-2-enamide (CAS No. 2361882-74-6)

N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethyl}-N-ethylprop-2-enamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2361882-74-6, represents a novel molecular entity with a unique structural framework that has potential applications in drug discovery and therapeutic intervention. The presence of both cyclopropyl and trifluoroethyl substituents in its structure imparts distinct physicochemical properties, making it a subject of interest for researchers exploring innovative chemical scaffolds.

The structural motif of N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethyl}-N-ethylprop-2-enamide encompasses several key features that contribute to its pharmacological relevance. The cyclopropyl group is known for its ability to enhance metabolic stability and binding affinity, while the trifluoroethyl moiety introduces lipophilicity and electronic modulation. These attributes are particularly valuable in the design of bioactive molecules that require precise interactions with biological targets. The amide linkage in the compound's backbone further facilitates hydrogen bonding interactions, which are crucial for receptor binding and drug efficacy.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced bioavailability and resistance to metabolic degradation. The incorporation of a trifluoroethyl group into N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethyl}-N-ethylprop-2-enamide aligns with this trend, positioning it as a promising candidate for further investigation. Current research in medicinal chemistry highlights the potential of such fluorinated amides in modulating enzyme activity and receptor function. For instance, studies have demonstrated that trifluoroethyl-substituted amides can exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

The compound's ethyl prop-2-enamide moiety adds another layer of complexity, offering opportunities for further derivatization and optimization. This structural feature can be exploited to fine-tune solubility, permeability, and overall pharmacological activity. Researchers are exploring various synthetic pathways to modify this amide group, aiming to develop analogs with enhanced therapeutic potential. The flexibility provided by the prop-2-enamide unit allows for diverse functionalization strategies, making it an attractive scaffold for drug development.

Recent advancements in computational chemistry have enabled more efficient screening of novel compounds like N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethyl}-N-ethylprop-2-enamide. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets such as enzymes and receptors. These simulations have provided valuable insights into the compound's potential mode of action and have guided experimental efforts towards optimizing its pharmacological properties. The integration of computational methods with traditional synthetic approaches has accelerated the discovery process significantly.

The cyclopropyl group in N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethyl}-N-ethylprop-2-enamide is particularly noteworthy due to its unique electronic and steric properties. Cyclopropane rings are known to be metabolically stable and can engage in favorable non-bonded interactions with biological targets. This stability is advantageous for maintaining the integrity of the compound during biological processes and ensures prolonged residence time at the target site. Additionally, the cyclopropyl group can induce conformational constraints that enhance binding specificity.

Fluorine atoms are another critical feature of this compound, contributing to its overall pharmacological profile. The presence of multiple fluorine atoms in the trifluoroethyl group increases lipophilicity while also influencing electronic distribution through induction effects. These modifications can significantly impact drug-receptor interactions by altering binding affinity and selectivity. Recent studies have shown that fluorinated compounds often exhibit superior pharmacokinetic properties due to their resistance to enzymatic degradation.

The synthesis of N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethyl}-N-ethylprop-2-enamide involves multi-step organic transformations that highlight the compound's synthetic accessibility yet complexity. Key synthetic steps include the introduction of the cyclopropyl group followed by functionalization with the trifluoroethyl moiety. Advanced techniques such as cross-coupling reactions and nucleophilic substitutions have been employed to construct the desired framework efficiently. The optimization of reaction conditions is crucial to achieving high yields while maintaining purity standards required for pharmaceutical applications.

Ongoing research aims to explore the therapeutic potential of N-{(1-cyclopropyl-2,2,2-trifluoroethyl)carbamoylmethy}l-N-ethylprop--enamide across various disease modalities. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. The unique combination of structural features makes it a versatile scaffold for developing novel therapeutics targeting both acute and chronic conditions. Further preclinical investigations are warranted to elucidate its mechanism of action and assess its safety profile.

The role of fluorine chemistry in modern drug discovery cannot be overstated. The incorporation of fluorine atoms into molecular structures has revolutionized the development of bioactive compounds by enhancing their metabolic stability and binding affinity. N-{(1-cyclopropyl-,,-trifluoroethyl)carbamoylmethy}l-N-ethylprop--enamide exemplifies how strategic fluorination can lead to compounds with improved pharmacological properties. As research continues to uncover new applications for fluorinated derivatives, compounds like this one will remain at forefronts of medicinal chemistry innovation.

In conclusion, N-{(1-cyclopropyl-,,-trifluoroethy}l)carbamoylmethy}l-N-ethyl
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